molecular formula C16H19F2N5O3S B2850948 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide CAS No. 921503-82-4

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide

Cat. No.: B2850948
CAS No.: 921503-82-4
M. Wt: 399.42
InChI Key: NTQLXJLUONZJRO-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C16H19F2N5O3S and its molecular weight is 399.42. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

The synthesis of complex peptides and tetrapeptides, like the cyclosporin subunit, has utilized N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides for efficient coupling and methylation steps, highlighting the importance of sulfonyl and tetrazole derivatives in peptide synthesis. This method allows for the purification of synthesized peptides without the need for chromatography, demonstrating an efficient approach to peptide synthesis that could be relevant to compounds like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide in the development of new pharmaceuticals or biomaterials (Vedejs & Kongkittingam, 2000).

Catalysis and Chemical Transformations

Copper polymers derived from benzene-sulfonate and -carboxylate have been shown to catalyze the peroxidative oxidation of cyclohexane under mild conditions. This demonstrates the potential of sulfonyl-containing compounds in catalysis, particularly in oxidation reactions which are crucial in organic synthesis and industrial chemistry. The use of ionic liquids in these reactions further underscores the role of such compounds in enhancing the sustainability and efficiency of chemical processes (Hazra et al., 2016).

Medicinal Chemistry Applications

Compounds with structural similarities to this compound have shown promise in the development of new pharmaceuticals. For example, N-substituted imidazolylbenzamides have exhibited significant cardiac electrophysiological activity, suggesting potential applications in the treatment of arrhythmias. This underlines the therapeutic potential of sulfonyl and tetrazole derivatives in cardiovascular medicine (Morgan et al., 1990).

Materials Science Applications

The synthesis and evaluation of tetrazole-containing compounds for corrosion inhibition of mild steel in acidic media demonstrate the potential of tetrazole derivatives in materials science, particularly in the development of new corrosion inhibitors. This application is critical for extending the lifespan of metal-based structures and components in various industries (Aouine et al., 2011).

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(difluoromethylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N5O3S/c17-16(18)27(25,26)13-9-5-4-8-12(13)15(24)19-10-14-20-21-22-23(14)11-6-2-1-3-7-11/h4-5,8-9,11,16H,1-3,6-7,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQLXJLUONZJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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